molecular formula C13H14N4O4 B5141803 N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide

N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide

Cat. No.: B5141803
M. Wt: 290.27 g/mol
InChI Key: FMACXMNYUHFWSB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide is a synthetic organic compound characterized by the presence of an ethoxyphenyl group and a nitropyrazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide typically involves the following steps:

    Formation of 4-nitropyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

    Acylation Reaction: The 4-nitropyrazole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-nitropyrazol-1-yl)acetate.

    Amidation: The ethyl ester is hydrolyzed to the corresponding acid, which is then reacted with 4-ethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: N-(4-ethoxyphenyl)-2-(4-aminopyrazol-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-ethoxyaniline and 2-(4-nitropyrazol-1-yl)acetic acid.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the ethoxyphenyl group can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-2-(4-aminopyrazol-1-yl)acetamide: Reduction product of the nitro compound.

    N-(4-ethoxyphenyl)-2-(4-chloropyrazol-1-yl)acetamide: Substitution product with a chloro group instead of a nitro group.

Uniqueness

N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide is unique due to the presence of both an ethoxyphenyl group and a nitropyrazolyl group, which confer specific electronic and steric properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-2-21-12-5-3-10(4-6-12)15-13(18)9-16-8-11(7-14-16)17(19)20/h3-8H,2,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMACXMNYUHFWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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